molecular formula C26H30ClNO2 B10868186 5,7-Di-tert-butyl-2-(4-chloro-6,8-dimethylquinolin-2-yl)-3-hydroxycyclohepta-2,4,6-trien-1-one

5,7-Di-tert-butyl-2-(4-chloro-6,8-dimethylquinolin-2-yl)-3-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No.: B10868186
M. Wt: 424.0 g/mol
InChI Key: PNYSLEFPNZEETJ-UHFFFAOYSA-N
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Description

“5,7-DI(TERT-BUTYL)-2-(4-CHLORO-6,8-DIMETHYL-2-QUINOLYL)-3-HYDROXY-2,4,6-CYCLOHEPTATRIEN-1-ONE” is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as tert-butyl, chloro, dimethyl, quinolyl, hydroxy, and cycloheptatrienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,7-DI(TERT-BUTYL)-2-(4-CHLORO-6,8-DIMETHYL-2-QUINOLYL)-3-HYDROXY-2,4,6-CYCLOHEPTATRIEN-1-ONE” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the quinoline ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of tert-butyl groups: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Chlorination and methylation: These steps can be performed using reagents like thionyl chloride for chlorination and methyl iodide for methylation.

    Formation of the cycloheptatrienone ring: This might involve cyclization reactions using appropriate starting materials and catalysts.

    Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Addition: The double bonds in the cycloheptatrienone ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

    Addition: Electrophiles like bromine or hydrogen chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a quinone derivative, while reduction of the quinoline ring could produce a tetrahydroquinoline compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with quinoline and cycloheptatrienone structures are often studied as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of advanced materials with unique electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound might be investigated for its potential as a drug candidate due to its complex structure and multiple functional groups.

    Biological Studies: It can be used as a probe to study various biological processes.

Industry

    Chemical Industry: Used in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of “5,7-DI(TERT-BUTYL)-2-(4-CHLORO-6,8-DIMETHYL-2-QUINOLYL)-3-HYDROXY-2,4,6-CYCLOHEPTATRIEN-1-ONE” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine.

    Cycloheptatrienone derivatives: Compounds with similar ring structures and functional groups.

Properties

Molecular Formula

C26H30ClNO2

Molecular Weight

424.0 g/mol

IUPAC Name

4,6-ditert-butyl-2-(4-chloro-6,8-dimethylquinolin-2-yl)-3-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C26H30ClNO2/c1-14-9-15(2)23-17(10-14)19(27)13-20(28-23)22-21(29)12-16(25(3,4)5)11-18(24(22)30)26(6,7)8/h9-13,30H,1-8H3

InChI Key

PNYSLEFPNZEETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C(=CC(=CC3=O)C(C)(C)C)C(C)(C)C)O)Cl)C

Origin of Product

United States

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